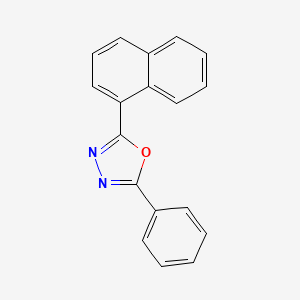

2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-naphthalen-1-yl-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c1-2-8-14(9-3-1)17-19-20-18(21-17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPLRTWSLDSFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237859 | |

| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897-18-7 | |

| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-naphthyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the 1,3,4 Oxadiazole Heterocyclic Scaffold in Contemporary Chemical and Biological Research

The 1,3,4-oxadiazole (B1194373) ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This specific arrangement of heteroatoms imparts a unique combination of properties that has made it a privileged scaffold in both medicinal chemistry and materials science. rroij.comtandfonline.com The ring is electron-deficient, which contributes to its high thermal stability and specific electronic characteristics. chemicalbook.comvulcanchem.com

In the realm of drug discovery, the 1,3,4-oxadiazole nucleus is considered a vital pharmacophore—a molecular feature responsible for a drug's pharmacological activity. rroij.comresearchgate.net Its structure is often used as a bioisostere for amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, sometimes improving its properties. nih.gov Researchers have synthesized and evaluated a vast number of 1,3,4-oxadiazole derivatives, revealing a broad spectrum of biological activities. nih.gov These findings underscore the scaffold's versatility and importance in the development of new therapeutic agents. tandfonline.comnih.gov

Beyond its biological relevance, the 1,3,4-oxadiazole scaffold is a cornerstone in the development of advanced materials. nih.gov Derivatives, particularly 2,5-diaryl-1,3,4-oxadiazoles, are noted for their fluorescent and electron-transporting properties. rsc.orgresearchgate.net These characteristics, combined with their inherent thermal stability, make them ideal candidates for use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net In OLED devices, these compounds can function as electron-transporters or as luminescent materials in the emitting layer, contributing to the device's efficiency and longevity. acs.orgrsc.org Their applications also extend to scintillators, laser dyes, and optical brighteners. chemicalbook.com

The diverse applications of this scaffold are summarized in the table below.

Table 1: Investigated Biological Activities of the 1,3,4-Oxadiazole Scaffold

| Biological Activity | Description |

|---|---|

| Antimicrobial | Activity against various strains of bacteria and fungi. rroij.comtandfonline.com |

| Anticancer | Cytotoxic effects against various cancer cell lines, sometimes acting via apoptosis. rroij.comnih.gov |

| Anti-inflammatory | Capacity to reduce inflammation, often evaluated alongside analgesic (pain-reducing) effects. nih.govnih.gov |

| Antiviral | Inhibition of viral replication, including research against HIV. rroij.comtandfonline.com |

| Anticonvulsant | Efficacy in models of epilepsy and seizure disorders. researchgate.netnih.gov |

| Antitubercular | Activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. rroij.comnih.gov |

| Antioxidant | Ability to neutralize free radicals, a property investigated in various synthetic derivatives. tandfonline.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework of the title compound.

The ¹H NMR spectrum of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole is characterized by signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons on the phenyl ring and the naphthyl ring system exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments. The protons of the phenyl group are expected to appear as a multiplet, while the seven protons of the 1-naphthyl group will show a more complex set of multiplets due to intricate spin-spin coupling. For similar 2,5-disubstituted 1,3,4-oxadiazoles, the aromatic protons resonate in predictable regions, allowing for structural confirmation. nih.govmdpi.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and typically resonate at approximately δ 162-168 ppm. mdpi.com The carbon atoms of the phenyl and naphthyl rings appear in the range of δ 120-140 ppm. The quaternary carbons, including those attached to the oxadiazole ring and the bridgehead carbons of the naphthyl group, can also be identified, often through techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The specific chemical shifts are sensitive to the electronic effects of the substituent groups. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.gov Key absorptions include the C=N stretching vibration of the oxadiazole ring, typically found in the 1600-1615 cm⁻¹ region. nih.gov The C-O-C stretching vibration of the oxadiazole ring is also a key indicator, appearing around 1200-1250 cm⁻¹ and sometimes near 1000-1100 cm⁻¹. mdpi.comasianpubs.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and aromatic C=C stretching bands are seen in the 1450-1600 cm⁻¹ range. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| > 3000 | Aromatic C-H stretch | nih.gov |

| 1600 - 1615 | C=N stretch (Oxadiazole ring) | nih.gov |

| 1450 - 1600 | Aromatic C=C stretch | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. For this compound, the molecular formula is C₁₈H₁₂N₂O, with a molecular weight of approximately 272.3 g/mol . nist.gov In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 272. nist.govnih.gov Common fragmentation patterns for 1,3,4-oxadiazoles can involve the cleavage of the heterocyclic ring. Significant fragment ions observed for the title compound include peaks at m/z 215 and 127. nih.gov

Table 2: Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Source |

|---|---|---|

| 272 | Molecular Ion (M⁺) | nist.govnih.gov |

| 215 | Fragment Ion | nih.gov |

| 155 | Fragment Ion | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes the phenyl ring, the oxadiazole core, and the naphthyl group, gives rise to strong UV absorption. Generally, 2,5-diaryl-1,3,4-oxadiazoles exhibit intense absorption bands (λmax) in the range of 280-350 nm, corresponding to π→π* transitions. mdpi.comresearchgate.net The exact position and intensity of the absorption maxima are influenced by the specific aromatic substituents and the solvent used for the measurement. researchgate.net

Chromatographic Separation Techniques for Analytical and Preparative Purposes

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of the synthesis. A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used to separate the product from starting materials and byproducts on a silica (B1680970) gel plate. nih.govmdpi.com

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system, similar to that determined by TLC analysis. This allows for the isolation of the pure this compound. d-nb.info

Gas-Liquid Chromatography (GLC): Derivatives of 1,3,4-oxadiazole have been successfully used as stationary phases in gas-liquid chromatography for the separation of polyaromatic hydrocarbons. This indicates that GLC can also be a viable analytical method for assessing the purity of the title compound, provided it has sufficient volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is a powerful tool for the analysis and purification of oxadiazole derivatives. Chiral stationary phases have been employed in HPLC to separate enantiomers of chiral azole compounds, demonstrating the versatility of this technique for analyzing complex heterocyclic structures. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of heterocyclic compounds, including 1,3,4-oxadiazole derivatives. The application of HPLC is crucial for assessing the purity of synthesized compounds, monitoring reaction progress, and conducting stability studies. While specific HPLC method details for this compound are not extensively documented in the reviewed scientific literature, the analysis of structurally similar 1,3,4-oxadiazole derivatives is well-reported. These methods predominantly utilize reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach involves the use of a C18 column, a non-polar stationary phase, with a polar mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The precise composition of the mobile phase can be adjusted to optimize the separation and retention time of the analyte.

A detailed study on a related compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, provides a representative example of a validated RP-HPLC-DAD (Diode Array Detector) method. thieme-connect.com This method was developed to assess the compound's behavior under various stress conditions, demonstrating the utility of HPLC in stability and degradation studies. thieme-connect.com The chromatographic conditions for this analysis are summarized in the table below.

Table 1: HPLC Parameters for a Representative 1,3,4-Oxadiazole Derivative

| Parameter | Condition |

|---|---|

| Compound | 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine |

| Column | C18 (Promosil, 5µ, 4.60 x 250 mm) |

| Mobile Phase | Acetonitrile, Orthophosphoric Acid, and Methanol (90:05:05 v/v) |

| Flow Rate | 1.00 mL/min |

| Column Temperature | 40°C |

| Detection | Photodiode Array (PDA) Detector |

| Retention Time | 3.35 minutes |

Data sourced from a study on a structurally related 1,3,4-oxadiazole derivative. thieme-connect.com

The findings from this study indicated that the developed HPLC method was reliable, repeatable, and robust, with high accuracy and precision. thieme-connect.com The method's ability to separate the parent compound from its degradation products underscores the specificity and selectivity achievable with HPLC for the 1,3,4-oxadiazole class of compounds. thieme-connect.com Such methodologies are vital for quality control and preformulation investigations in pharmaceutical development. thieme-connect.com

Given the structural similarities between this compound and the compounds for which HPLC methods have been published, it is anticipated that a reverse-phase HPLC method, likely employing a C18 column with an acetonitrile/water or methanol/water mobile phase system, would be suitable for its analysis. The aromatic nature of the naphthyl and phenyl rings would provide strong UV absorbance, making a PDA or standard UV detector an effective choice for detection.

Computational Chemistry and Theoretical Investigations of 2 1 Naphthyl 5 Phenyl 1,3,4 Oxadiazole and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is particularly effective for obtaining optimized structures and analyzing molecular orbitals. mdpi.com For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations are typically performed using hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) in combination with a basis set such as 6-311++G(d,p) to ensure high accuracy. mdpi.comajchem-a.comajchem-a.com

The first step in a theoretical investigation is to determine the most stable three-dimensional conformation of the molecule, known as its optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements to find the structure with the minimum possible energy. For 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the naphthyl, phenyl, and oxadiazole rings. Studies on analogous compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have successfully used the DFT/B3LYP method with the 6-311++G(d,p) basis set to calculate these parameters. ajchem-a.comajchem-a.com The results from these calculations are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a 2,5-disubstituted-1,3,4-oxadiazole Core

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C-O (in ring) | ~1.37 Å |

| C=N (in ring) | ~1.29 Å | |

| N-N (in ring) | ~1.41 Å | |

| C-C (ring to phenyl) | ~1.47 Å | |

| C-C (ring to naphthyl) | ~1.48 Å | |

| Bond Angle | C-O-C (in ring) | ~103° |

| O-C=N (in ring) | ~115° | |

| N-N=C (in ring) | ~103.5° | |

| Note: These are typical values based on DFT calculations of similar 1,3,4-oxadiazole structures. Actual values for this compound would require specific calculation. |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.comajchem-a.com A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For 1,3,4-oxadiazole derivatives, DFT calculations are used to determine the energies of these orbitals. mdpi.com In many 2,5-disubstituted 1,3,4-oxadiazoles, the HOMO is typically distributed over the phenyl ring, while the LUMO is often located on the oxadiazole ring and the other substituent. ajchem-a.com

Table 2: Representative FMO Data for a 1,3,4-Oxadiazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV |

| Note: Values are representative for this class of compounds based on published DFT studies. ajchem-a.comajchem-a.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is highly effective for identifying the regions susceptible to electrophilic and nucleophilic attack. ajchem-a.comajchem-a.com The MEP map uses a color spectrum to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents the most positive potential (electron-poor, prone to nucleophilic attack). Green areas denote neutral potential. researchgate.net

For 1,3,4-oxadiazole derivatives, MEP analyses consistently show that the most negative potential is concentrated around the nitrogen atoms of the oxadiazole ring, making them the primary sites for electrophilic interactions. ajchem-a.comajchem-a.com The hydrogen atoms of the aromatic rings usually exhibit a positive potential, identifying them as sites for nucleophilic attack. ajchem-a.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's stability and reactivity. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

Hardness (η) is a measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A large hardness value, directly related to a large HOMO-LUMO gap, indicates high kinetic stability and low reactivity. ajchem-a.com

Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electronegativity (χ) is the power to attract electrons and is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω) measures the energy stabilization when the system acquires additional electronic charge.

Studies on related oxadiazoles (B1248032) have shown that these compounds generally possess good kinetic stability, as evidenced by their large HOMO-LUMO gaps. ajchem-a.comajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By correlating physicochemical properties or structural features (descriptors) with activity, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural requirements for a desired biological effect. nih.gov

For analogues of this compound, QSAR studies have been employed to understand their anti-inflammatory, analgesic, and antiviral activities. nih.govnih.gov For instance, a study on 2,5-disubstituted-1,3,4-oxadiazole derivatives of naproxen (B1676952) found that substitutions on the phenyl ring, such as with chloro (Cl), methoxy (B1213986) (OCH₃), and nitro (NO₂) groups, significantly influenced their analgesic and anti-inflammatory activities. nih.gov Such studies indicate that specific electronic and steric properties are crucial for the biological function of these molecules, providing a rational basis for designing more potent analogues. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a biological macromolecule, typically a protein or nucleic acid (receptor). nih.govnih.gov This method is instrumental in drug discovery for elucidating the mechanism of action and for virtual screening of compound libraries. mdpi.com

Derivatives of 1,3,4-oxadiazole are known to interact with a variety of biological targets. Docking studies have been performed to investigate their potential as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and vascular endothelial growth factor receptor 2 (VEGFR2), as well as their ability to bind to DNA. mdpi.comnih.govrsc.org

For a compound like this compound, docking simulations would involve placing the molecule into the binding pocket of a target protein. The simulation calculates the most stable binding conformation and estimates the binding energy, which is an indicator of binding affinity. For example, in studies of similar oxadiazoles targeting VEGFR2, compounds with high negative binding energy values were identified as potent inhibitors. mdpi.com These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site, which are essential for stable binding. nih.gov

Elucidation of Binding Modes with Biological Targets

Computational chemistry, particularly molecular docking, has been instrumental in elucidating the binding modes of this compound analogues with various biological targets. These theoretical investigations provide critical insights into the structure-activity relationships and the specific molecular interactions that drive their biological effects.

A significant area of investigation has been the interaction of 1,3,4-oxadiazole derivatives with protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. For instance, studies on 1,3,4-oxadiazole-naphthalene hybrids as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors have revealed detailed binding modes. nih.gov Molecular docking simulations have shown that these compounds can fit into the ATP-binding pocket of VEGFR-2. The 2-methoxynaphthalene (B124790) portion of the molecules tends to occupy the hinge region of the binding site. nih.gov The 1,3,4-oxadiazole ring acts as a linker and its nitrogen atoms can form additional hydrogen bonds within the linker region. nih.gov

In one study, a 1,3,4-oxadiazole-naphthalene hybrid (compound 5) demonstrated a binding energy of -23.66 kcal/mol. nih.gov Its binding was stabilized by two hydrogen bonds between its amide group and the amino acid residues Glu883 and Asp1044. nih.gov Furthermore, the 2-ethyl-1,3,4-oxadiazole (B78769) spacer engaged in hydrophobic interactions with several residues, including Lys886, Val914, Val846, and Val897. nih.gov Other analogues in the same series also showed similar interaction patterns, forming hydrogen bonds with Glu883 and Asp1044, and hydrophobic interactions within the linker region, with some also forming hydrogen bonds with Cys1043. nih.gov

The table below summarizes the binding energies and key interactions of selected 1,3,4-oxadiazole-naphthalene hybrids with VEGFR-2.

| Compound | Binding Energy (ΔG, kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |

| Compound 5 | -23.66 | Glu883, Asp1044 | Lys886, Val914, Val846, Val864, Val897, Leu1033 |

| Compound 17 | -23.78 | Glu883, Asp1044, Cys1043 | Interacts with the linker region |

| Compound 18 | -23.40 | Glu883, Asp1044, Cys1043 | Interacts with the linker region |

Beyond protein kinases, computational studies have explored the binding of 1,3,4-oxadiazole analogues to other important biological targets. For example, in the context of antitubercular drug discovery, molecular docking studies have been performed on N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines with the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. nih.govresearchgate.net These studies indicated that the oxadiazole derivatives could possess good binding energies and interact with key residues like TYR 158. nih.govresearchgate.net

Similarly, other research has focused on 1,3,4-oxadiazole derivatives as potential inhibitors of enzymes such as α-Glucosidase, implicated in diabetes. mdpi.com Docking studies revealed high binding affinities, with some compounds showing π-π interactions with residues like Trp406 and Phe450, and hydrogen bonding with Tyr605. mdpi.com The binding affinities for some of these derivatives were found to be in the range of -7.9 to -9.2 kcal/mol. mdpi.com

The binding modes of 1,3,4-oxadiazole derivatives have also been investigated against peptide deformylase as a target for novel antibacterial agents. nih.gov Molecular docking of these compounds into the active site of peptide deformylase helped to understand their potential as inhibitors. nih.gov

Furthermore, the interaction of novel 1,3,4-oxadiazole derivatives with biomacromolecules like DNA and Human Serum Albumin (HSA) has been explored through spectroscopic and docking studies, indicating strong binding interactions. rsc.org In the fight against viral diseases, 1,2,4-oxadiazole (B8745197) derivatives have been designed as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), with computational studies guiding the design to enhance enzymatic inhibition. ipbcams.ac.cn

The table below provides a summary of the investigated biological targets for various 1,3,4-oxadiazole analogues and the types of interactions observed.

| Biological Target | Type of 1,3,4-Oxadiazole Analogue | Key Interacting Residues/Moieties | Type of Interaction |

| VEGFR-2 | 1,3,4-oxadiazole-naphthalene hybrids | Glu883, Asp1044, Cys1043, Lys886, Val914 | Hydrogen bonds, Hydrophobic interactions |

| Enoyl-ACP reductase | N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines | TYR 158, NAD | Not specified |

| α-Glucosidase | 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles | Trp406, Phe450, Tyr605 | π-π interactions, Hydrogen bonds |

| Peptide Deformylase | 1,3,4-oxadiazole substituted derivatives | Amino acid residues in the active site | Not specified |

| DNA/HSA | (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles | Not applicable | Binding interactions |

| SARS-CoV-2 PLpro | 1,2,4-oxadiazole derivatives | Not specified | Enzymatic inhibition |

These computational investigations consistently highlight that the 1,3,4-oxadiazole core, often in conjunction with various substituted aromatic rings like phenyl and naphthyl groups, plays a crucial role in anchoring the molecules within the binding sites of biological targets through a combination of hydrogen bonding and hydrophobic interactions.

Pharmacological and Biological Activities of 2 1 Naphthyl 5 Phenyl 1,3,4 Oxadiazole and 1,3,4 Oxadiazole Scaffolds

Antimicrobial Efficacy

The 1,3,4-oxadiazole (B1194373) nucleus is a cornerstone in the development of new antimicrobial agents, a critical endeavor given the global rise in antimicrobial resistance. nih.govneliti.com Compounds incorporating this scaffold have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antitubercular effects. neliti.com The biological activity is often influenced by the nature of the substituents at the 2 and 5 positions of the oxadiazole ring. tubitak.gov.tr

Derivatives of 1,3,4-oxadiazole have been widely evaluated for their efficacy against a variety of bacterial pathogens, including both Gram-positive and Gram-negative strains. nih.govpharmacyjournal.in The mechanism of action can vary, with some derivatives acting as inhibitors of essential enzymes like DNA gyrase. nih.gov

Numerous studies have reported the significant potential of 1,3,4-oxadiazole derivatives against Gram-positive bacteria. For instance, a series of 2-acylamino-1,3,4-oxadiazole derivatives were shown to be active against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, one compound exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus, while two other derivatives were highly effective against Bacillus subtilis with an MIC of 0.78 µg/mL. nih.gov Another study identified a 1,3,4-oxadiazole compound, referred to as 1771, as an inhibitor of lipoteichoic acid (LTA) biosynthesis, a crucial pathway for Gram-positive pathogens. elsevierpure.com Derivatives of this compound showed improved antibacterial activity against a diverse collection of S. aureus strains. elsevierpure.com

Furthermore, hybrid molecules combining the 1,3,4-oxadiazole ring with other pharmacophores, such as quinolones, have demonstrated potent activity. A compound containing a 1,3,4-oxadiazole linked to a quinoxaline (B1680401) moiety showed activity against Staphylococcus aureus that was comparable or superior to the standard drugs ciprofloxacin (B1669076) and amoxicillin. nih.govnih.gov Similarly, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have displayed a broad spectrum of activity, affecting Gram-positive bacteria like S. aureus, B. subtilis, and M. luteus. nih.gov

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Acylamino-1,3,4-oxadiazole (22a) | Staphylococcus aureus | 1.56 µg/mL | nih.gov |

| 2-Acylamino-1,3,4-oxadiazole (22b, 22c) | Bacillus subtilis | 0.78 µg/mL | nih.gov |

| Quinoxaline-Oxadiazole Hybrid (1) | Staphylococcus aureus | Stronger/comparable to Ciprofloxacin | nih.govnih.gov |

| Naphthofuran-Oxadiazole Hybrid (14a, 14b) | Bacillus subtilis | 0.2 mg/mL | nih.gov |

| N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione (42a, 42b) | S. aureus, B. subtilis, M. luteus | Broad spectrum activity | nih.gov |

The antibacterial spectrum of 1,3,4-oxadiazole derivatives frequently extends to Gram-negative bacteria. For example, a novel water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton demonstrated significant activity against Escherichia coli. nih.gov The introduction of an amphiphilic chain to the core structure improved water solubility while preserving the antimicrobial action of its precursor. nih.gov

Hybrid compounds have also proven effective. A quinoxaline-containing 1,3,4-oxadiazole derivative was active against Pseudomonas aeruginosa. nih.govnih.gov In another study, 2,5-disubstituted 1,3,4-oxadiazoles containing a naphthofuran moiety showed a slightly weaker effect against Salmonella typhi and E. coli (MIC = 0.4 mg/mL) compared to their activity against Gram-positive strains. nih.gov Additionally, certain N-Mannich bases of 1,3,4-oxadiazole-2-thione were active against P. aeruginosa and E. coli. nih.gov Research on pyridyl and naphthyl substituted 1,3,4-thiadiazoles, which are structurally related to oxadiazoles (B1248032), showed weak inhibitory activity against E. coli at an MIC of 64 µg/mL. tubitak.gov.tr

Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative (C1) | Escherichia coli | Significant activity | nih.gov |

| Quinoxaline-Oxadiazole Hybrid (1) | Pseudomonas aeruginosa | Stronger/comparable to Ciprofloxacin | nih.govnih.gov |

| Naphthofuran-Oxadiazole Hybrid (14a, 14b) | Salmonella typhi, E. coli | 0.4 mg/mL | nih.gov |

| N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione (42a, 42b) | P. aeruginosa, E. coli | Broad spectrum activity | nih.gov |

| 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | E. coli, Klebsiella pneumonia | Good activity | orientjchem.org |

The 1,3,4-oxadiazole scaffold is a promising framework for the development of novel antifungal agents. nih.govfrontiersin.org These compounds share structural similarities with established azole antifungals, suggesting they may target similar fungal enzymes. nih.gov Research has demonstrated their efficacy against a range of pathogenic fungi, including various Candida and Aspergillus species. pharmacyjournal.inasianpubs.org

Two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were identified as effective agents against Candida albicans, with an in vitro MIC of 32 μg/mL for most isolates tested. frontiersin.orgresearchgate.net These compounds also demonstrated a significant reduction in fungal burden in a murine model of systemic candidiasis. frontiersin.org Their mechanism is hypothesized to involve the inhibition of the enzyme thioredoxin reductase. frontiersin.org In another study, phenylthiazole-based oxadiazole derivatives were designed to enhance potency, with one lead compound showing strong activity against C. albicans (MIC = 1–2 μg mL−1), Candida glabrata (MIC = 0.5–1 μg mL−1), and multidrug-resistant Candida auris (MIC = 2–4 μg mL−1), outperforming fluconazole. nih.gov

Furthermore, compounds LMM5 and LMM11 also showed fungicidal activity against Paracoccidioides spp., with MIC values ranging from 1 to 32 μg/mL, and they exhibited a synergistic effect when combined with Amphotericin B. nih.gov

Table 3: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| LMM5 & LMM11 | Candida albicans | 32 μg/mL | frontiersin.orgresearchgate.net |

| Phenylthiazole-Oxadiazole derivative (35) | Candida albicans | 1–2 μg/mL | nih.gov |

| Phenylthiazole-Oxadiazole derivative (35) | Candida glabrata | 0.5–1 μg/mL | nih.gov |

| Phenylthiazole-Oxadiazole derivative (35) | Candida auris (MDR) | 2–4 μg/mL | nih.gov |

| LMM5 & LMM11 | Paracoccidioides spp. | 1–32 μg/mL | nih.gov |

Tuberculosis remains a major global health threat, and the 1,3,4-oxadiazole scaffold has been explored for the development of new antitubercular agents. nih.govelsevierpure.com Several series of 1,3,4-oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis. nih.govnih.gov

A library of 2-mercapto-1,3,4-oxadiazoles was synthesized and evaluated, leading to the identification of a lead compound (8j) with an MIC of 0.6 μg/mL against M. tuberculosis H37Rv. nih.gov This compound was non-toxic to mammalian cells and also showed activity against a pre-extensively drug-resistant clinical isolate of Mycobacterium with an MIC of 2 μg/ml. nih.gov Another study focused on (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives, where one compound (R4) showed an MIC of 0.8 µg/mL against the H37Rv strain. elsevierpure.com

Additionally, analysis of a large compound library identified 2-substituted thio-5-aryl-1,3,4-oxadiazoles as a promising class, with 18 compounds showing an anti-TB IC90 of ≤10 μM. nih.gov Isosteric modification of a lead compound resulted in N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides, which were active against virulent, non-virulent, and rifampicin-resistant M. tuberculosis strains. researchgate.net

Table 4: Antitubercular Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Substituted 2-mercapto-1,3,4-oxadiazole (8j) | M. tuberculosis H37Rv | 0.6 μg/mL | nih.gov |

| 5-Substituted 2-mercapto-1,3,4-oxadiazole (8j) | Pre-XDR Mycobacterium isolate | 2 μg/mL | nih.gov |

| (E)-5-(4-{(E)-[(2-nitrophenyl) methylidene] amino} phenyl)-1,3,4-oxadiazole-2-thiol (R4) | M. tuberculosis H37Rv | 0.8 µg/mL | elsevierpure.com |

| 2-Substituted thio-5-aryl-1,3,4-oxadiazole (12a) | M. tuberculosis | IC90 ≤10 μM (SI=38) | nih.gov |

| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide (1c-e) | M. tuberculosis (virulent, non-virulent, RIF-resistant) | Active | researchgate.net |

Antibacterial Activity

Anticancer and Antitumor Potential

The 1,3,4-oxadiazole ring is a key pharmacophore in the design of novel anticancer agents due to its involvement in various mechanisms of action, including the inhibition of enzymes crucial for cancer cell proliferation like kinases, telomerase, and histone deacetylases (HDACs). researchgate.netmdpi.com The structural versatility of the oxadiazole scaffold allows for hybridization with other anticancer motifs, often leading to enhanced cytotoxicity and selectivity against cancer cells. researchgate.netresearchgate.net

Derivatives of 1,3,4-oxadiazole have demonstrated potent antiproliferative activity against a wide range of cancer cell lines. mdpi.comresearchgate.net For example, a series of 1,3,4-oxadiazole derivatives bearing pyridine (B92270) and acylhydrazone moieties was screened for anticancer activity, with one compound showing more potent inhibition against four cancer cell lines (HEPG2, MCF7, SW1116, BGC823) than the control drug staurosporine. nih.gov The mechanism was identified as telomerase inhibition. nih.gov In another study, a compound featuring a 1,3,4-oxadiazole ring linked to a benzotriazole (B28993) group (5h) exhibited potent inhibitory activity against HeLa cancer cells (IC50 = 11 μM) by inhibiting focal adhesion kinase (FAK). researchgate.netrsc.org

The inclusion of a naphthyl group, as seen in the target compound 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole, has been noted for its potential to enhance anticancer effects. One study on HDAC inhibitors reported that the addition of a 1-naphthyl ring at the C-5 position of the oxadiazole increased the inhibitory potency. neliti.com Furthermore, hybrids of 1,3,4-oxadiazole and naphthalene (B1677914) have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov One such hybrid induced apoptosis in HepG2 liver cancer cells. nih.gov

Table 5: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism/Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyridine-Oxadiazole Acylhydrazone (73) | HEPG2, MCF7, SW1116, BGC823 | Telomerase Inhibitor | 1.18 ± 0.14 µM | nih.gov |

| Benzotriazole-Oxadiazole (5h) | HeLa | FAK Inhibitor | 11 μM | researchgate.netrsc.org |

| 1,3,4-Oxadiazole-Naphthalene Hybrid (5) | HepG2 | Induces Apoptosis / VEGFR-2 Inhibitor | 8.8 µM (concentration used) | nih.gov |

| (R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide (5) | - | HDAC8 Inhibitor | Significant activity | biointerfaceresearch.com |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea) (99) | PC-3 (Prostate), HCT-116 (Colon) | - | 0.67 µM, 0.80 µM | nih.gov |

Inhibition of Cancer Cell Progression

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the design of anticancer agents. nih.govmdpi.comthesciencein.org These compounds have been shown to inhibit the progression of cancer cells through various mechanisms, including the inhibition of growth factors, enzymes, and kinases that are crucial for tumor development. nih.govthesciencein.orgmdpi.com

Derivatives of 1,3,4-oxadiazole have demonstrated the ability to act as antiproliferative agents by targeting key cellular processes. mdpi.comnih.gov For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit thymidylate synthase, an enzyme critical for DNA synthesis and cell division. nih.govmdpi.com The inhibition of this enzyme leads to the depletion of thymidylic acid, which in turn halts cell division and induces cell death. mdpi.com One study reported that a 1,3,4-oxadiazole derivative exhibited high inhibitory potential against human thymidylate synthase with an IC50 value of 0.62 μM. mdpi.com

Furthermore, 1,3,4-oxadiazole hybrids have been shown to target other enzymes involved in cancer progression, such as histone deacetylases (HDAC), topoisomerase II, and telomerase. nih.govmdpi.com HDAC inhibitors containing the 1,3,4-oxadiazole ring have been shown to induce cancer cell death through apoptosis, autophagy, and inhibition of DNA repair. mdpi.com

Cytotoxic Effects on Cell Lines

Numerous studies have evaluated the cytotoxic effects of 1,3,4-oxadiazole derivatives against a variety of cancer cell lines. mdpi.comnih.govresearchgate.netacs.org These compounds have shown promising activity against breast, liver, lung, colon, and cervical cancer cell lines. mdpi.comnih.govijrpr.com

In one study, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer potential on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) human cell lines. nih.gov The results indicated that all the tested compounds reduced cell viability after 24 hours of exposure, with the MDA-MB-231 cell line being more sensitive to their action. nih.gov Specifically, compound 3e , 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, showed a significant effect on the MDA-MB-231 cell line. nih.gov

Another study investigated twelve 1,3,4-oxadiazole derivatives and found that four of them exhibited potential cytotoxic activity with low IC50 values on HeLa and A549 cell lines. nih.gov Notably, these compounds were found to be comparatively safer for normal cell lines. nih.gov For example, on the Hep-2 cell line, the cytotoxicity of some derivatives increased with time, with one compound showing an IC50 of 0.0007 µM at 72 hours. nih.gov

The table below summarizes the cytotoxic activity of selected 1,3,4-oxadiazole derivatives on various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | mdpi.com |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | SGC-7901 (Stomach) | 30.0 ± 1.2 | mdpi.com |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | HepG2 (Liver) | 18.3 ± 1.4 | mdpi.com |

| AMK OX-12 | Hep-2 | 0.0007 (at 72h) | nih.gov |

| Compound 3e | MDA-MB-231 (Breast) | Not specified, but significant effect | nih.gov |

| Compound 4h | A549 (Lung) | <0.14 | acs.org |

| Compound 4g | C6 (Glioma) | 8.16 | acs.org |

Disruption of Cell Division Mechanisms

1,3,4-oxadiazole derivatives can disrupt cell division by interfering with critical cellular processes such as the cell cycle and apoptosis. mdpi.comacs.orgnih.gov

Flow cytometry analysis has revealed that some 1,3,4-oxadiazole compounds can cause cell cycle arrest at different phases. For instance, certain derivatives have been shown to arrest cancer cells in the G0/G1 phase, leading to a decrease in the S and G2+M phases. nih.gov Others have been found to cause an increase in the G2-M phase and a decrease in the G1-phase, indicating cell cycle arrest at the G2/M checkpoint. nih.gov This disruption of the normal cell cycle progression ultimately inhibits cancer cell proliferation.

Furthermore, these compounds can induce apoptosis, or programmed cell death, in cancer cells. mdpi.comacs.org This is often achieved through the activation of caspases, such as caspase-3, which are key executioners of apoptosis. mdpi.comacs.org Studies have shown that treatment with certain 1,3,4-oxadiazole derivatives leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. mdpi.com The induction of apoptosis is a crucial mechanism by which these compounds exert their anticancer effects. For example, some derivatives caused apoptosis-induced cell death in the range of 16.10–21.54%, which was higher than the reference drug cisplatin. acs.org

Anti-inflammatory and Analgesic Properties

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore for the development of compounds with anti-inflammatory and analgesic activities. mdpi.comnih.govnih.govnih.govbenthamdirect.com Many derivatives have been synthesized and evaluated for their potential to alleviate inflammation and pain, often with the aim of reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

The anti-inflammatory activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) that mediate inflammation. nih.gov By modifying existing NSAIDs like diclofenac (B195802) and mefenamic acid to include a 1,3,4-oxadiazole ring, researchers have been able to create new compounds with retained or improved anti-inflammatory potential and reduced ulcerogenicity. nih.gov In animal models, such as the carrageenan-induced paw edema test, these derivatives have demonstrated significant anti-inflammatory effects. nih.gov

In addition to their anti-inflammatory properties, many 1,3,4-oxadiazole derivatives also exhibit analgesic activity. mdpi.comnih.govnih.gov This is often evaluated using methods like the acetic acid-induced writhing test in mice. nih.gov While the replacement of the carboxylic acid functionality in some NSAIDs with a 1,3,4-oxadiazole scaffold has been successful in reducing ulcerogenicity and maintaining anti-inflammatory activity, it has not always led to an improvement in analgesic activity. nih.gov

Antidiabetic Effects

The 1,3,4-oxadiazole nucleus has emerged as a promising scaffold in the search for new antidiabetic agents. nih.govnih.govrjptonline.orgjchr.org Derivatives of 1,3,4-oxadiazole have been shown to possess a range of antidiabetic activities, making them a focal point of research in this area. nih.govrjptonline.orgtandfonline.com

Modulation of Molecular Targets (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ), α-glucosidase, α-amylase, GSK-3β)

The antidiabetic effects of 1,3,4-oxadiazole derivatives are mediated through their interaction with various molecular targets that are crucial in glucose metabolism and insulin (B600854) signaling. nih.govejpmr.com

α-Glucosidase and α-Amylase Inhibition: A primary mechanism by which these compounds exert their antidiabetic effect is through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govrjptonline.orgnih.gov By inhibiting these enzymes in the small intestine, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which in turn helps to manage postprandial hyperglycemia. nih.gov Numerous studies have reported the synthesis of 1,3,4-oxadiazole derivatives with potent α-glucosidase and α-amylase inhibitory activity, with some compounds showing significantly higher potency than the standard drug acarbose. tandfonline.comnih.govnih.govresearchgate.netdocumentsdelivered.com

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a key regulator of glucose and lipid metabolism, and its activation can improve insulin sensitivity. nih.govejpmr.com Some 1,3,4-oxadiazole hybrids have been identified as modulators of PPARγ, contributing to their antidiabetic potential. nih.govejpmr.com

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is another important enzyme involved in glucose metabolism. nih.govejpmr.com Inhibition of GSK-3β has been linked to improved insulin signaling. nih.gov Several series of 1,3,4-oxadiazole derivatives have been designed and synthesized as potent and selective inhibitors of GSK-3β. nih.govnih.govresearchgate.nettau.ac.il For example, one acetamide (B32628) derivative containing an oxadiazole scaffold was found to have an IC50 of 17 nM for GSK-3β. nih.govresearchgate.nettau.ac.il

The table below presents the inhibitory activity of some 1,3,4-oxadiazole derivatives against key antidiabetic targets.

| Derivative Type | Target Enzyme | IC50 Value | Reference |

| 2-thione-1,3,4-oxadiazole derivative (5g) | α-amylase | 13.09±0.06 µg/ml | nih.gov |

| 1,3,4-oxadiazole derivative (SC2) | α-amylase | 36.5±1.5 µg/mL | buketov.edu.kzbuketov.edu.kz |

| 1,3,4-oxadiazole derivative (SC8) | α-amylase | 45.2±2.1 µg/mL | buketov.edu.kzbuketov.edu.kz |

| N-aryl/aralkyl derivative of 1,3,4-oxadiazole (6i) | α-glucosidase | 52.63 ± 1.16 µM | nih.gov |

| N-aryl/aralkyl derivative of 1,3,4-oxadiazole (6c) | α-glucosidase | 52.73 ± 1.16 µM | nih.gov |

| Oxadiazole benzohydrazone (18) | α-glucosidase | 2.64 ± 0.05 μM | documentsdelivered.com |

| Acetamide derivative (26d) | GSK-3β | 17 nM | nih.govresearchgate.nettau.ac.il |

Antiparasitic Activity

The 1,3,4-oxadiazole ring is a key structural motif in the development of novel antiparasitic agents. scielo.brnih.govacs.orgunimi.it These compounds have been investigated for their efficacy against a range of parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. scielo.brnih.govacs.orgunimi.it The versatility of the 1,3,4-oxadiazole scaffold allows for substitutions that can enhance potency and selectivity against parasitic targets. nih.govacs.orgunimi.it

Recent studies have focused on developing broad-spectrum antiparasitic agents from 1,3,4-oxadiazole derivatives. For instance, a library of antileishmanial and antimalarial compounds was screened against Trypanosoma brucei, the parasite causing Human African Trypanosomiasis. nih.govacs.orgunimi.it This screening identified a 1,3,4-oxadiazole derivative as a promising hit with predicted blood-brain barrier permeability. nih.govacs.orgunimi.it Further structure-activity relationship (SAR) studies led to the discovery of compounds with potent antitrypanosomal and antimalarial activity, as well as moderate potency against Leishmania infantum and Leishmania tropica. nih.govacs.org One particular derivative emerged as a pan-active antiparasitic agent, demonstrating low-micromolar activity against T. brucei and Leishmania species, and nanomolar efficacy against Plasmodium falciparum. nih.govacs.org

Table 1: Antiparasitic Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative 19 | Trypanosoma brucei | Identified as a hit compound | nih.govacs.orgunimi.it |

| Compound 27 | Trypanosoma brucei, Plasmodium falciparum, Leishmania infantum, Leishmania tropica | Potent antitrypanosomal and antimalarial activity, moderate antileishmanial activity | nih.govacs.org |

| Compound 24 | Trypanosoma brucei, Leishmania spp., Plasmodium falciparum | Low-micromolar IC50 against T. brucei and Leishmania, nanomolar IC50 against P. falciparum | nih.govacs.org |

Antiviral Activity (e.g., Anti-HIV, Anti-Hepatitis B)

The 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" in the design of antiviral agents due to its favorable physicochemical properties. nih.govresearchgate.net Derivatives incorporating this moiety have demonstrated broad-spectrum antiviral activities, including against Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). nih.govresearchgate.netasianpubs.org The introduction of the 1,3,4-oxadiazole ring can improve a molecule's polarity, flexibility, and metabolic stability. nih.govresearchgate.net Furthermore, this scaffold can act as a bioisosteric replacement for amide or ester groups and can form hydrogen bonds with biological targets. nih.govresearchgate.net

Mono- and 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown significant potential as antiviral agents. asianpubs.org For example, Raltegravir, a well-known HIV integrase inhibitor, contains a 1,3,4-oxadiazole ring, highlighting the clinical importance of this scaffold in antiviral therapy. mdpi.com The diverse biological effects of 1,3,4-oxadiazoles have made them a focal point for the development of new antiviral drugs. researchgate.netmdpi.comirjmets.com

Antioxidant Capacity

Numerous studies have highlighted the antioxidant potential of 1,3,4-oxadiazole derivatives. mdpi.comnih.govtandfonline.comrsc.orgnih.govmdpi.com These compounds have been evaluated for their ability to scavenge various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide, hydrogen peroxide, and superoxide (B77818) anions. nih.govmdpi.com

Research has shown that the substitution pattern on the 1,3,4-oxadiazole ring plays a crucial role in determining antioxidant activity. For instance, compounds with electron-donating groups, such as an amino (-NH2) group, often exhibit enhanced radical scavenging properties due to inductive and mesomeric effects. nih.gov In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and tested, with compound 5e displaying higher antioxidant activity than the standard, L-ascorbic acid. nih.gov The presence of a hydrocarbon chain at the C-2 position of the oxadiazole ring has also been found to enhance antioxidant capacity. nih.gov

Phenolic 1,3,4-oxadiazoles have also demonstrated significant DPPH scavenging activity, which is attributed to the resonance stabilization of the resulting phenoxyl radical by both the aromatic rings and the oxadiazole moiety. rsc.org

Table 2: Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-oxadiazole derivatives (4a–5f) | DPPH, Nitric Oxide, Hydrogen Peroxide, Superoxide Anion Radical Scavenging | Compound 5e showed higher activity than L-ascorbic acid. Butyl hydrocarbon chain at C-2 enhanced activity. | nih.gov |

| Phenolic 1,3,4-oxadiazoles (7a-h) | DPPH, ABTS, H2O2 Scavenging, Ferric Ion Reducing Capacity | Showed better DPPH scavenging than their diacylhydrazine precursors. Exerted protective effects against oxidative stress in MRC-5 cells. | rsc.org |

| 2,5-Disubstituted-1,3,4-oxadiazole derivatives (Ox-6a-f) | DPPH, OH, Nitric Oxide, Iron Chelation Assay | Derivative Ox-6f showed promising results with 80.23% DPPH radical scavenging potential at 100 µg/mL. | mdpi.com |

Other Noteworthy Biological Activities

The 1,3,4-oxadiazole nucleus is a common feature in compounds designed for anticonvulsant activity. researchgate.netirjmets.comthieme-connect.comwu.ac.thptfarm.plnih.govnih.govresearchgate.netlongdom.org Various derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. thieme-connect.comwu.ac.thnih.gov

Structure-activity relationship studies have indicated that specific substitutions on the oxadiazole ring are crucial for anticonvulsant efficacy. For example, the presence of an amino group at position 2 of the 1,3,4-oxadiazole ring and a fluoro substituent on a linked benzylthio moiety have been associated with enhanced activity. researchgate.netlongdom.org Some of these compounds are believed to exert their effects through interaction with the GABA-A receptor, a key target in the treatment of epilepsy. wu.ac.thnih.gov In one study, compound 5b , a 1,3,4-oxadiazole derivative, exhibited potent anticonvulsant activity with an ED₅₀ of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, which was superior to the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov This compound also showed a strong binding affinity to the GABA-A receptor. nih.gov

Table 3: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Model | Activity (ED50) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Compound 5b | MES & scPTZ | 8.9 mg/kg (MES), 10.2 mg/kg (scPTZ) | GABAA Receptor Binding | nih.gov |

| Compounds C4 & C5 | MES & PTZ | Showed most increased in vivo anticonvulsant activity when compared with reference drugs. | Docked to Human GABAA receptor | wu.ac.th |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (IIIf ) | Maximal Electroshock | Showed excellent anticonvulsant activity. | Not specified | ptfarm.pl |

Derivatives of 1,3,4-oxadiazole have also been investigated for their anthelmintic properties. core.ac.ukresearchgate.netresearchgate.net These compounds have been tested against various worms, such as Indian earthworms, in in-vitro studies. researchgate.net The 1,3,4-oxadiazole moiety is considered a toxophoric group that contributes to the anthelmintic potential of these molecules. researchgate.net A series of novel 1,3,4-oxadiazole derivatives of dihydropyrimidinones were synthesized and screened for their anthelmintic activity, demonstrating the potential of this chemical class in combating helminth infections. researchgate.net

Certain 1,3,4-oxadiazole derivatives have been reported to possess muscle relaxant properties. irjmets.comnih.govresearchgate.netresearchgate.net In a study investigating a series of 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) derivatives, several compounds exhibited activity in the rotarod test, a common method for evaluating muscle relaxation. researchgate.net Notably, the compound 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one (13) showed muscle relaxant activity comparable to that of diazepam. researchgate.net

Cardiovascular System Modulation (e.g., Antihypertensive)

The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the design of cardiovascular agents. nih.gov Certain commercial antihypertensive drugs, such as Tiodazosin, incorporate this heterocyclic core. tandfonline.commdpi.com The mechanism of action for agents like Tiodazosin involves the blockade of adrenergic receptors, which leads to the relaxation of vascular smooth muscles and a reduction in blood pressure. mdpi.com

Recent research has focused on discovering novel 1,3,4-oxadiazole derivatives with potential cardioprotective effects. In one study, a series of derivatives containing a bisamide moiety were synthesized and evaluated for their ability to protect cardiomyocytes from oxidative stress, a key factor in myocardial injury. nih.gov One lead compound, 12a , was identified through screening for its protective activity. nih.gov Further optimization led to the discovery of compound 12d , which demonstrated potent myocardial protection in H9c2 cells and exhibited low cytotoxicity. nih.gov Preliminary mechanistic studies suggest that this compound may work by reducing the expression of proteins related to cardiac hypertrophy and oxidative stress, as well as decreasing mitochondria-mediated cell apoptosis. nih.gov This highlights the potential of the 1,3,4-oxadiazole scaffold in developing treatments for myocardial injury, including that associated with cancer therapies. nih.gov

The versatility of the 1,3,4-oxadiazole ring allows for its incorporation into various molecular structures to enhance or confer cardiovascular activity. jddtonline.infobohrium.com Its favorable physicochemical properties can facilitate interactions with biological macromolecules through mechanisms like hydrogen bonding. tandfonline.comjddtonline.info

Thrombolytic and Hemolytic Activities

Thromboembolic disorders are a major cause of cardiovascular morbidity and mortality, driving the search for new and improved thrombolytic agents. wjpsonline.com The 1,3,4-oxadiazole scaffold has been investigated for this purpose. A study involving a series of benzofuran-based 1,3,4-oxadiazole derivatives (3a-3q ) evaluated their in vitro clot lysis capabilities. wjpsonline.com

The investigation found that many of the tested compounds exhibited significant thrombolytic activity, with percentage values of clot lysis ranging from 20.7% to 53.0%. wjpsonline.com This was comparable or superior to the standard drug, streptokinase, which showed 46% clot lysis. wjpsonline.com Notably, compounds with electron-donating groups on the phenyl moiety at the C2 position of the oxadiazole ring showed significant activity. wjpsonline.com Compounds 3o , 3n , and 3m were particularly potent. wjpsonline.com These findings suggest that 1,3,4-oxadiazole derivatives are a promising class of compounds for development as new thrombolytic agents. wjpsonline.com

Information regarding the hemolytic activity of this compound or related scaffolds was not prevalent in the reviewed literature.

Table 1: In Vitro Thrombolytic Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Substituent on Phenyl Ring | Clot Lysis (%) | ED₅₀ (µM) |

|---|---|---|---|

| 3m | 4-Hydroxy-3-methoxy | - | 20.9 |

| 3n | 3,4-Dimethoxy | - | 20.4 |

| 3o | 3,4,5-Trimethoxy | 53.0 | 18.8 |

| Streptokinase | Standard Drug | 46.0 | - |

Data sourced from a study on benzofuran-encompassing 1,3,4-oxadiazole derivatives. wjpsonline.com

Anti-Alzheimer's Activity

Alzheimer's disease (AD) is a complex neurodegenerative disorder, and developing effective treatments is a major challenge. acs.orgnih.gov The multifactorial nature of AD has led to the development of multitarget-directed ligands (MTDLs), and the 1,3,4-oxadiazole scaffold is a key component in many such investigational agents. acs.orgnih.govrsc.org These compounds are often designed to inhibit key enzymes involved in AD pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO). rsc.orgrsc.org

Several studies have reported promising results for 1,3,4-oxadiazole derivatives:

A series based on a 5-pyrid-3-yl-1,3,4-oxadiazole scaffold showed excellent dual inhibitory activity against both AChE and BuChE. acs.orgnih.gov Compound 5e from this series was identified as a superior dual inhibitor compared to the FDA-approved drug rivastigmine, with an IC₅₀ of 50.87 nM for AChE and 4.77 nM for BuChE. acs.orgnih.gov

Another study synthesized new 1,3,4-oxadiazole derivatives that acted as inhibitors of MAO-A, MAO-B, and AChE. rsc.orgrsc.org Compounds 4d , 4e , and 4g were effective multitarget inhibitors, while compound 4m showed potent and highly selective inhibition of MAO-A. rsc.orgrsc.org

A series of benzoxazole-oxadiazole hybrids also demonstrated significant inhibitory potential against AChE and BuChE. nih.gov Analogs 2 , 15 , and 16 were found to be more potent than the standard drug Donepezil, with IC₅₀ values against AChE of 6.40 µM, 5.80 µM, and 6.90 µM, respectively. nih.gov

These findings underscore the value of the 1,3,4-oxadiazole core in designing potent, and often multitargeted, inhibitors for the management of Alzheimer's disease. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives for Anti-Alzheimer's Potential

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5e | AChE | 0.051 | acs.orgnih.gov |

| 5e | BuChE | 0.0048 | acs.orgnih.gov |

| 4c | MAO-B | 0.80 | rsc.org |

| 4d | AChE | 2.67 | rsc.org |

| 4m | MAO-A | 0.11 | rsc.org |

| Analog 15 | AChE | 5.80 | nih.gov |

| Analog 15 | BuChE | 7.20 | nih.gov |

Insecticidal Activity

The 1,3,4-oxadiazole ring is a crucial component in the development of novel insecticides, a critical need due to growing resistance to existing products. acs.orgacs.org

Research on steroidal derivatives featuring a 1,3,4-oxadiazole ring has shown potent insecticidal activity against several aphid species, including Eriosoma lanigerum (woolly apple aphid) and Myzus persicae (green peach aphid). acs.org Compounds 20g and 24g were particularly effective against E. lanigerum, with LC₅₀ values of 27.6 and 30.4 μg/mL, respectively. acs.org The mechanism appears to involve the destruction of mitochondria and nuclear membranes in the insect's midgut cells. acs.org

In another study, 1,3,4-oxadiazole derivatives were grafted onto chitosan, a biopolymer. nih.gov These compounds showed good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov

The hybridization of the 1,3,4-oxadiazole unit with other heterocyclic structures, such as pyrazole, has also yielded compounds with significant pesticidal activity, including fungicidal and herbicidal effects. nih.govresearchgate.net

These studies demonstrate that the 1,3,4-oxadiazole scaffold is a versatile platform for creating new chemical agents to combat agricultural pests. acs.orgnih.gov

Table 3: Insecticidal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target Pest | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 20g | Eriosoma lanigerum | LC₅₀ | 27.6 µg/mL | acs.org |

| 24g | Eriosoma lanigerum | LC₅₀ | 30.4 µg/mL | acs.org |

| 8h6 | Plutella xylostella | Mortality | 67% at 100 µg/mL | researchgate.net |

| 2a, 2b, 6a, 6d | Spodoptera littoralis | Larval Mortality | Good | nih.gov |

Mechanistic Insights into Biological Actions

Molecular Target Identification and Validation

The identification of specific molecular targets is crucial for understanding the therapeutic potential of 1,3,4-oxadiazole (B1194373) derivatives. Research has pointed to several proteins and enzymes whose functions are modulated by this class of compounds.

One key target identified for 1,3,4-oxadiazole-naphthalene hybrids is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . researchgate.net This tyrosine kinase is a critical regulator of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. researchgate.net Inhibition of VEGFR-2 is a validated strategy in cancer therapy. A series of 1,3,4-oxadiazole-naphthalene hybrids were designed and synthesized as potential VEGFR-2 inhibitors, with several compounds showing promising antiproliferative activity against cancer cell lines and direct inhibitory effects on the enzyme. researchgate.net

Other identified targets for the 1,3,4-oxadiazole scaffold include:

Tubulin : This protein is a fundamental component of the cytoskeleton, and its disruption leads to cell cycle arrest and apoptosis. Certain 1,3,4-oxadiazole derivatives have been found to act as anti-tubulin agents, disrupting microtubule formation and causing cell cycle arrest in the G2-M phase. nih.gov

Thymidine Phosphorylase (TP) : This enzyme is involved in angiogenesis and tumor progression. nih.govnih.gov It has been identified as a target for 1,3,4-oxadiazole derivatives in the context of developing novel anticancer agents. nih.govnih.gov

Histone Deacetylases (HDACs) : These enzymes are important in regulating gene expression, and their inhibition is a known anticancer mechanism. N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl) benzamide (B126) is one such derivative identified as an HDAC inhibitor. researchgate.net

Telomerase : This enzyme is crucial for maintaining telomere length and is often overexpressed in cancer cells, making it an attractive target. Quinoline-based 1,3,4-oxadiazole derivatives have been investigated as telomerase inhibitors. researchgate.net

Target identification strategies, such as photoaffinity labelling, are employed to discover the protein targets of bioactive small molecules in their native cellular environment, which has been applied to the related 1,3,4-oxadiazin-5(6H)-one scaffold. acs.orgnih.gov

Enzyme Inhibition Studies (e.g., Peptide Deformylase, DNA Gyrase, Topoisomerases)

The 1,3,4-oxadiazole nucleus is a common feature in molecules designed to inhibit various enzymes critical for the survival of pathogens and the proliferation of cancer cells.

Peptide Deformylase (PDF) Peptide deformylase is an essential bacterial metalloenzyme that removes the N-formyl group from newly synthesized proteins, making it a key target for novel antibacterial agents. ijpsjournal.comniscpr.res.in Several studies have investigated 1,3,4-oxadiazole derivatives as PDF inhibitors. nih.govijpsjournal.com Molecular docking studies have been used to explore the interactions between potent antibacterial 1,3,4-oxadiazole derivatives and the amino acid residues within the active site of PDF, validating their potential as inhibitors of this enzyme. nih.govijpsjournal.commdpi.com

DNA Gyrase and Topoisomerases Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are well-established targets for antibacterial drugs. nih.govresearchgate.net They control DNA topology and are essential for DNA replication. researchgate.netmanipal.edu A number of 1,3,4-oxadiazole hybrids have been developed and shown to be potent inhibitors of these enzymes. nih.govresearchgate.net

Quinoline-1,3,4-oxadiazole hybrids have been identified as potent inhibitors of E. coli DNA gyrase, with some compounds showing significantly greater activity than the reference drug novobiocin. nih.gov

Norfloxacin-1,3,4-oxadiazole hybrids demonstrated excellent antibacterial activity against methicillin-resistant S. aureus (MRSA) and were identified as DNA gyrase inhibitors. researchgate.netmanipal.edu

Pyrazine-linked 1,3,4-oxadiazoles have also been designed as potential DNA gyrase inhibitors through in-silico studies. manipal.edutandfonline.com

Human topoisomerases (Topo I and Topo II) are vital for resolving topological problems in DNA during replication and transcription and are validated targets for cancer chemotherapy. nih.govnih.gov

Benzimidazole-1,3,4-oxadiazole derivatives were synthesized and found to inhibit human topoisomerase I. nih.govbohrium.com

Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids were shown to inhibit topoisomerase II, induce apoptosis, and exhibit potent cytotoxicity against lung cancer cells. nih.gov

Quinazolinone-1,3,4-oxadiazole derivatives have also been identified as potent inhibitors of Topoisomerase II. mdpi.com

Table 1: Examples of 1,3,4-Oxadiazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Derivative Class | Biological Activity | Reference |

|---|---|---|---|

| Peptide Deformylase (PDF) | Substituted 1,3,4-oxadiazoles | Antibacterial | nih.govijpsjournal.com |

| DNA Gyrase / Topo IV | Quinoline-1,3,4-oxadiazole hybrids | Antibacterial | nih.gov |

| DNA Gyrase (Topo II) | Norfloxacin-1,3,4-oxadiazole hybrids | Antibacterial (anti-MRSA) | researchgate.net |

| Topoisomerase I | Benzimidazole-1,3,4-oxadiazole hybrids | Anticancer | nih.govbohrium.com |

| Topoisomerase II | Pyrimidine-1,3,4-oxadiazole hybrids | Anticancer | nih.gov |

Receptor Modulation (e.g., Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR))

Nuclear receptors like FXR and PXR are ligand-activated transcription factors that play key roles in metabolism and detoxification, making them important drug targets.

While research on 1,3,4-oxadiazoles as modulators of these specific receptors is emerging, significant findings have come from studies of the isomeric 1,2,4-oxadiazole (B8745197) core, particularly those with structural similarity to the title compound. A series of derivatives based on a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole scaffold were identified as potent and selective FXR antagonists. nih.gov Further exploration of this series led to the discovery of the first nonsteroidal dual modulators of FXR and the Pregnane X Receptor (PXR), acting as FXR antagonists and PXR agonists. nih.govresearchgate.netnih.gov

Connecting these findings back to the 1,3,4-oxadiazole scaffold, one study exploring a new chemotype for FXR modulation found that replacing a 2,5-dimethylpyrrole core with a 1,3,4-oxadiazole ring resulted in a compound with competitive FXR antagonism in the submicromolar range. jddtonline.info This demonstrates that the 1,3,4-oxadiazole ring, not just its 1,2,4-isomer, can serve as a key structural element for achieving FXR antagonism. jddtonline.info In a separate study, replacing a 1,2,3-triazole linker with a 1,3,4-oxadiazole in a series of PXR antagonists was found to abrogate the activity, highlighting the sensitivity of receptor interaction to the specific heterocyclic core used. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Oxadiazole Derivatives

Understanding the relationship between the chemical structure of oxadiazole derivatives and their biological activity is essential for designing more potent and selective compounds.

The nature and position of substituents on the aryl rings attached to the 1,3,4-oxadiazole core significantly impact biological potency. SAR studies have revealed several key trends, although these can be highly dependent on the specific biological target.

For general antibacterial and anti-inflammatory activity, substitutions on the phenyl ring at the 5-position of the oxadiazole have been shown to be critical.

The presence of electron-withdrawing groups such as para-chloro (p-Cl) or para-nitro (p-NO₂) on the phenyl ring can increase biological activity. researchgate.net A compound with a p-chlorophenyl substituent showed the highest anti-inflammatory and analgesic activity in one synthesized series. tandfonline.com

Conversely, replacing the phenyl ring with a pyridine (B92270) ring has been observed to decrease activity in some cases. researchgate.net

For antitubercular activity, one series of styryl oxadiazoles (B1248032) showed that replacing a terminal carboxylic acid with a 1,2,4-oxadiazole bioisostere resulted in varied activity profiles. manipal.edu

In the context of anticancer activity, the influence of substituents can be complex:

For one series of 1,2,4-oxadiazoles targeting cancer cell lines, the presence of electron-donating groups (EDG) was found to improve activity, while electron-withdrawing groups (EWG) were associated with decreased potency. researchgate.net

In a series of antiplasmodial 1,2,5-oxadiazoles, a 4-(3,4-dialkoxyphenyl) substitution was shown to have a strong positive impact on both activity and cytotoxicity.

Table 2: Influence of Substituents on Biological Activity of Oxadiazole Derivatives

| Oxadiazole Core | Substituent/Modification | Effect on Activity | Biological Target/Activity | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | p-Cl, p-NO₂, p-tBu on phenyl ring | Increased | General activity | researchgate.net |

| 1,3,4-Oxadiazole | Replacement of phenyl with pyridine | Decreased | General activity | researchgate.net |